

An In-Depth Technical Guide to 5,6-Dimethylpicolinonitrile as a Chemical Intermediate

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Compound of Interest

Compound Name: **5,6-Dimethylpicolinonitrile**

Cat. No.: **B1344192**

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Introduction

5,6-Dimethylpicolinonitrile, a substituted pyridine derivative, serves as a valuable chemical intermediate in organic synthesis. Its structure, featuring a nitrile group and two methyl groups on the pyridine ring, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on its role in the development of novel compounds.

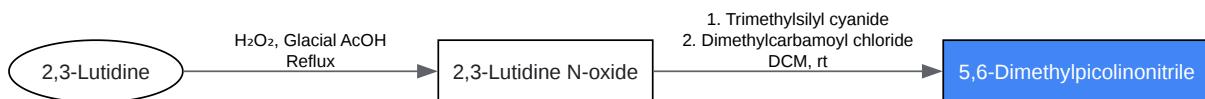
Physicochemical Properties

A summary of the key physicochemical properties of **5,6-Dimethylpicolinonitrile** is presented in the table below.

Property	Value	Reference
CAS Number	59146-67-7	[1]
Molecular Formula	C ₈ H ₈ N ₂	[1]
Molecular Weight	132.16 g/mol	[1]
Appearance	Crystalline product	[2]

Synthesis of 5,6-Dimethylpicolinonitrile

The synthesis of **5,6-dimethylpicolinonitrile** can be achieved through a two-step process starting from 2,3-lutidine. The overall reaction scheme is depicted below.



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Caption: Synthesis of **5,6-Dimethylpicolinonitrile** from 2,3-Lutidine.

Experimental Protocol

Step 1: Synthesis of 2,3-Lutidine N-oxide[2]

- Reactants: 2,3-lutidine (13.25 mmol), glacial acetic acid (18 ml), hydrogen peroxide (6 ml).
- Procedure:
 - A mixture of 2,3-lutidine, glacial acetic acid, and hydrogen peroxide is refluxed overnight.
 - The solvent is evaporated under reduced pressure.
 - The residue is co-evaporated with water twice to remove residual acetic acid.
 - The residue is basified with sodium carbonate (Na_2CO_3) and extracted with chloroform.
 - The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4) and the solvent is evaporated to yield the crystalline 2,3-lutidine N-oxide.
- Yield: 1.45 g of crystalline product was obtained in one reported synthesis.[2]

Step 2: Synthesis of **5,6-Dimethylpicolinonitrile**[2][3]

- Reactants: 2,3-Lutidine N-oxide (615 mg, 5 mmol), trimethylsilyl cyanide (5.5 mmol), dimethylcarbamoyl chloride (5 mmol), dichloromethane (10 mL).

- Procedure:
 - To a solution of 2,3-lutidine N-oxide in dichloromethane, trimethylsilyl cyanide is added at room temperature.
 - The reaction mixture is stirred for 5 minutes.
 - Dimethylcarbamoyl chloride is then added, and the solution is stirred at room temperature for 3 days.
 - The reaction mixture is treated with 10% aqueous potassium carbonate (10 mL).
 - The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
 - The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated.
- Yield: 495 mg (75%) of **5,6-dimethylpicolinonitrile** was obtained.[3][4]

Spectroscopic Data

The structural confirmation of **5,6-dimethylpicolinonitrile** is based on the following spectroscopic data:

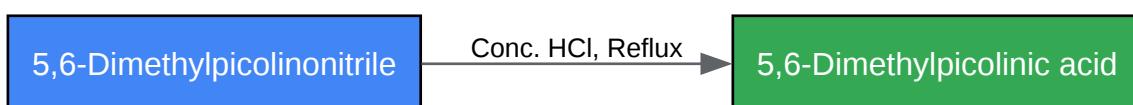
Data Type	Peaks and Interpretation	Reference
¹ H NMR (500 MHz, CDCl ₃)	δ 2.35 (s, 3H), 2.53 (s, 3H), 7.43-7.45 (d, 1H), 7.51-7.52 (d, 1H)	[3][5]
¹³ C NMR (CDCl ₃)	δ 19.71, 22.80, 117.87, 126.36, 130.60, 136.58, 137.66, 159.84	[3]
Mass Spectrometry (M+H)	133.1	[3]

Reactions of 5,6-Dimethylpicolinonitrile as a Chemical Intermediate

The nitrile group in **5,6-dimethylpicolinonitrile** is a key functional group that can undergo various transformations, making it a versatile intermediate.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic conditions. This reaction is a common transformation for picolinonitriles and provides access to the corresponding picolinic acids.



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Caption: Hydrolysis of **5,6-Dimethylpicolinonitrile**.

Experimental Protocol: Synthesis of 5,6-Dimethylpicolinic acid[3]

- Reactant: **5,6-dimethylpicolinonitrile**.
- Procedure:
 - **5,6-dimethylpicolinonitrile** is refluxed in concentrated hydrochloric acid (15 mL) overnight.
 - The solvent is evaporated.
 - The solid residue is co-evaporated several times with ethanol.
 - Drying provides the final product.
- Yield: 453 mg (80%) of 5,6-Dimethylpicolinic acid as a white solid was reported.[3]

Applications in Drug Development and Medicinal Chemistry

While direct applications of **5,6-dimethylpicolinonitrile** in drug development are not extensively documented in publicly available literature, its derivatives, particularly substituted pyridines, are prevalent in pharmaceuticals. The lutidine scaffold itself is found in various drugs. For instance, 2,3-lutidine is a starting material in the synthesis of proton pump inhibitors like Rabeprazole, Lansoprazole, and Ilaprazole.^[6]

The synthetic accessibility of **5,6-dimethylpicolinonitrile** and its subsequent conversion to the corresponding picolinic acid and other derivatives make it a potentially valuable building block for creating libraries of novel compounds for drug discovery screening. The functional groups present allow for a variety of coupling reactions to introduce diverse substituents.

Conclusion

5,6-Dimethylpicolinonitrile is a readily accessible chemical intermediate with significant potential in organic synthesis. The straightforward two-step synthesis from 2,3-lutidine and the reactivity of its nitrile group provide a foundation for the creation of a wide range of more complex molecules. While its direct role in marketed pharmaceuticals is not yet established, its utility as a building block for novel chemical entities in drug discovery programs is evident. Further research into the reactions and applications of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.

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